![molecular formula C25H16Cl3F3N2O2 B2780530 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-57-1](/img/structure/B2780530.png)
1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C25H16Cl3F3N2O2 and its molecular weight is 539.76. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Characteristics
Research on pyridine derivatives, including the analysis of their structural and optical properties, reveals significant insights into their potential applications in materials science and optoelectronics. For example, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of two pyrazolo pyridine derivatives, highlighting their potential in fabricating heterojunctions and photosensors due to their unique optical energy gaps and electrical properties Zedan, El-Taweel, & El-Menyawy, 2020.
Synthesis and Chemical Behavior
The synthesis and chemical behavior of related pyridine and pyrazolo[4,3-c]pyridines derivatives have been extensively studied, indicating the versatility and reactivity of these compounds in organic synthesis. For instance, Palka et al. (2014) presented a synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing the adaptability of these frameworks in creating structurally diverse molecules Palka et al., 2014.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fluazuron , is the chitin synthase enzyme in various parasitic ticks . This enzyme plays a crucial role in the formation of the exoskeleton in these parasites, which is essential for their growth and development .
Mode of Action
Fluazuron exerts its action by inhibiting the chitin synthase enzyme . This inhibition disrupts the normal development of the exoskeleton in the parasites, thereby preventing their growth and reproduction . The compound’s action is non-selective, meaning it affects a broad spectrum of tick species .
Biochemical Pathways
The affected biochemical pathway is the chitin synthesis pathway in the parasites . By inhibiting the chitin synthase enzyme, Fluazuron disrupts this pathway, leading to abnormal exoskeleton formation and impaired growth and reproduction in the parasites .
Pharmacokinetics
Given its use in agriculture and animal husbandry, it’s likely that the compound exhibits properties that allow it to remain effective over extended periods .
Result of Action
The result of Fluazuron’s action is the effective control of various parasitic ticks . By inhibiting the chitin synthase enzyme, the compound prevents the normal growth and reproduction of these parasites, thereby controlling their populations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluazuron. Therefore, care should be taken to minimize environmental exposure during its use .
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)3-2-4-21(19)27)23(34)9-10-33(14)16-5-7-17(8-6-16)35-24-22(28)11-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVMUMHFZTUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.